An In-depth Technical Guide to the Synthesis and Characterization of N-methylpyridine-2-carboxamide
An In-depth Technical Guide to the Synthesis and Characterization of N-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-methylpyridine-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The document details experimental protocols, presents characterization data in a structured format, and includes visualizations of the synthetic pathway and analytical workflow.
Introduction
N-methylpyridine-2-carboxamide, also known as N-methylpicolinamide, belongs to the pyridine carboxamide class of compounds. These structures are of significant interest in pharmaceutical research due to their presence in numerous biologically active molecules. The N-methylation of the amide functionality can significantly influence a compound's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and target-binding interactions. This guide outlines a common and effective method for the preparation of N-methylpyridine-2-carboxamide and the analytical techniques used to confirm its identity and purity.
Synthesis of N-methylpyridine-2-carboxamide
The synthesis of N-methylpyridine-2-carboxamide is most commonly achieved through the reaction of picolinic acid with methylamine. This transformation can be carried out via several methods, with the most prevalent being the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by amidation.
Synthetic Pathway
Caption: Synthesis of N-methylpyridine-2-carboxamide from picolinic acid.
Experimental Protocols
Method 1: Synthesis via Acyl Chloride Intermediate
This two-step one-pot method is a widely used approach for the synthesis of N-methylpyridine-2-carboxamide.[1][2][3][4]
Materials:
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Picolinic acid
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Thionyl chloride (SOCl₂)
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Methylamine (solution in THF or as a gas)
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Triethylamine (Et₃N) or other suitable base
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Formation of Picolinoyl Chloride:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add picolinic acid (1.0 eq).
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Suspend the picolinic acid in anhydrous DCM.
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Slowly add thionyl chloride (1.1 - 1.5 eq) to the suspension at 0 °C (ice bath).
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Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
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Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude picolinoyl chloride can be used directly in the next step.
-
-
Amidation Reaction:
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Dissolve the crude picolinoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.
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In a separate flask, prepare a solution of methylamine (2.0 - 2.5 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM.
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Slowly add the methylamine solution to the picolinoyl chloride solution at 0 °C with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
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Upon completion of the reaction, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2-3 times).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-methylpyridine-2-carboxamide.
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Characterization of N-methylpyridine-2-carboxamide
General Characterization Workflow
Caption: General workflow for the characterization of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton.
Table 1: Representative ¹H NMR Data for Related Pyridine Carboxamides
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |
| N-(Pyridin-2-yl)picolinamide | CDCl₃ | 10.55 (s, 1H), 8.63 (d, 1H), 8.41 (d, 1H), 8.36 (d, 1H), 8.28 (d, 1H), 7.89 (t, 1H), 7.74 (t, 1H), 7.48 (t, 1H), 7.06 (dd, 1H) | [6] |
| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide | DMSO-d₆ | 11.6 (s, 1H), 8.34 (s, 1H), 8.08 (d, 1H), 8.03 (s, 1H), 7.70 (t, 1H), 7.22 (d, 1H), 2.46 (s, 3H) | [7] |
| N-Phenylpicolinamide | CDCl₃ | Spectra available in appendix | [8] |
Table 2: Representative ¹³C NMR Data for Related Pyridine Carboxamides
| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |
| N-(Pyridin-2-yl)picolinamide | CDCl₃ | 162.7, 151.3, 149.4, 148.4, 148.3, 138.4, 137.7, 126.8, 122.5, 120.0, 114.0 | [6] |
| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide | DMSO-d₆ | 178.95, 163.58, 151.28, 140.56, 139.59, 124.97, 119.51, 23.18 | [7] |
| N-Phenylpicolinamide | CDCl₃ | Spectra available in appendix | [8] |
For N-methylpyridine-2-carboxamide , one would expect to see signals for the methyl group (a singlet around 2.8-3.0 ppm in ¹H NMR and a signal around 26-28 ppm in ¹³C NMR) and four distinct aromatic protons and five aromatic carbons corresponding to the pyridine ring, in addition to the amide carbonyl carbon signal (around 164-168 ppm in ¹³C NMR).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-methylpyridine-2-carboxamide (C₇H₈N₂O), the expected exact mass is 136.0637 g/mol .
Table 3: Mass Spectrometry Data for N-methylpyridine-2-carboxamide and Related Compounds
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Reference |
| N-methylpyridine-2-carboxamide | - | Confirms to structure | [5] |
| N-(5-Methylpyridin-2-yl)picolinamide | HRMS (ESI) | 214.0980 (calculated), 214.0995 (found) | [6] |
| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide | EI-MS | 194 (M⁺) | [7] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-methylpyridine-2-carboxamide is expected to show characteristic absorption bands for the C=O stretching of the amide, N-H bending (if any secondary amide is present as an impurity), C-N stretching, and the vibrations of the pyridine ring.
Table 4: Representative IR Absorption Data for Related Pyridine Carboxamides
| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide | 3244, 3116, 1614 | NH₂, NHCS, C=N | [7] |
| Picolinamide | - | Full spectrum available from NIST | [9][10] |
| 6-Trifluoromethyl pyridine-2-yl methylene hydrazine carboxamide | 1715, 1591 | C=O, CONH | [7] |
For N-methylpyridine-2-carboxamide , a strong absorption band is expected in the region of 1640-1680 cm⁻¹ corresponding to the amide C=O stretching vibration. The absence of a significant N-H stretching band around 3300 cm⁻¹ would indicate the successful N-methylation.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of N-methylpyridine-2-carboxamide via the acyl chloride method, a robust and widely applicable procedure. The guide also outlines the key characterization techniques—NMR, MS, and IR spectroscopy—that are essential for confirming the structure and purity of the final product. The provided data on related compounds serves as a valuable reference for researchers engaged in the synthesis and characterization of this and similar molecules. The methodologies and data presented herein are intended to support the work of scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. Picolinamide [webbook.nist.gov]
- 10. Picolinamide [webbook.nist.gov]
